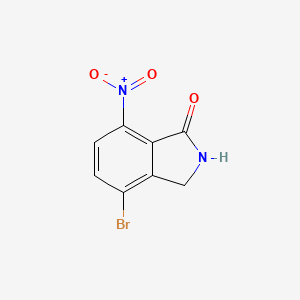

4-Bromo-7-nitroisoindolin-1-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-7-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRRWFXNSLCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765948-99-0 | |

| Record name | 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Isoindolin 1 One Derivatives in Heterocyclic Chemistry

The isoindolin-1-one (B1195906) scaffold is a prominent structural motif found in a multitude of natural products and synthetic molecules with a wide array of biological activities. rsc.orgresearchgate.net This nitrogen-containing heterocyclic system is a core component in various pharmaceuticals, underscoring its importance in medicinal chemistry. researchgate.netmdpi.com Derivatives of isoindolin-1-one have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov

The versatility of the isoindolin-1-one core allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery and material science applications. researchgate.net The development of efficient synthetic strategies to access functionalized isoindolin-1-ones remains an active area of research, with methods such as multicomponent reactions and ultrasonic-assisted synthesis being explored. rsc.orgresearchgate.net The ability to introduce various substituents onto the isoindolin-1-one framework provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecules.

Significance of Halogenated and Nitrated Organic Compounds in Synthesis and Medicinal Chemistry

The introduction of halogen atoms and nitro groups into organic molecules is a well-established strategy in organic synthesis and medicinal chemistry to modulate molecular properties and enhance biological activity.

Halogenated Compounds: Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a compound, is a fundamental transformation in organic chemistry. numberanalytics.com Halogenated compounds are integral to a significant portion of active pharmaceutical ingredients and agrochemicals. rsc.org The presence of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.net For instance, bromine, with its moderate electronegativity and polarizability, can participate in halogen bonding, a directional interaction that can contribute to the stability of ligand-protein complexes. researchgate.netacs.org This has been shown to positively impact the potency of drug molecules. researchgate.net Furthermore, the bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions. researchgate.net

Nitrated Compounds: Nitro compounds, characterized by the presence of one or more nitro functional groups (-NO₂), are highly valuable in organic synthesis. researchgate.netscispace.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule. researchgate.netwikipedia.org It retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution, making it a key functional group for directing chemical transformations. wikipedia.org Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals. researchgate.net The nitro group can be readily reduced to an amino group, providing a gateway to a vast array of N-containing compounds. researchgate.net

Scope and Research Objectives for 4 Bromo 7 Nitroisoindolin 1 One

Precursor Synthesis and Functionalization Strategies

The construction of this compound is typically not a single-step process but rather a carefully planned sequence involving the formation of a bromo-substituted isoindolin-1-one intermediate, followed by nitration. The order of these steps is crucial for achieving the desired substitution pattern.

Synthesis of Bromo-Substituted Isoindolin-1-one Precursors

The primary precursor for the target compound is 4-bromoisoindolin-1-one (B1288941). chemicalbook.com Its synthesis is pivotal and is often achieved by constructing the heterocyclic ring from an already brominated starting material, which ensures the correct positioning of the bromine atom.

Achieving regioselectivity in the bromination of the isoindolin-1-one scaffold can be challenging. Direct bromination of the parent isoindolin-1-one often leads to a mixture of products. Therefore, a more controlled and common approach is to start with a precursor where the bromine is already in the desired position.

A well-established method involves a multi-step synthesis starting from 3-bromo-2-methylbenzoic acid. chemicalbook.com This acid is first converted to its corresponding acid chloride using thionyl chloride. Subsequent reaction with methanol (B129727) and a base like triethylamine (B128534) yields the methyl ester. The crucial benzylic bromination of the methyl group is then performed, followed by cyclization with aqueous ammonia (B1221849) to form the 4-bromoisoindolin-1-one lactam. chemicalbook.comchemicalbook.com This pathway guarantees the bromine atom is located at the C4 position of the isoindolin-1-one core.

Another approach involves the electrophilic bromination of electron-rich aromatic compounds using reagents like N-Bromosuccinimide (NBS), which can offer high para-selectivity in solvents like DMF. wikipedia.org However, the directing effects of the fused ring system and the lactam functionality in isoindolin-1-one itself must be carefully considered. The reaction of benzene (B151609) with Br₂ requires a catalyst like FeBr₃ to polarize the bromine molecule and initiate electrophilic substitution. pressbooks.pubkhanacademy.org

| Method | Starting Material | Key Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Cyclization of Pre-brominated Precursor | 3-Bromo-2-methylbenzoic acid | 1. SOCl₂ 2. MeOH, Et₃N 3. NBS 4. aq. NH₃ | Excellent regiocontrol for 4-bromo isomer. | chemicalbook.comchemicalbook.com |

| Electrophilic Aromatic Substitution | Isoindolin-1-one | Br₂, FeBr₃ | Direct bromination; may lead to mixtures of isomers. | pressbooks.pub |

| NBS Bromination | Electron-rich aromatics | NBS, DMF | Can provide para-selectivity for certain substrates. | wikipedia.org |

The process of aromatic bromination, as described for the synthesis of the 4-bromoisoindolin-1-one precursor, involves the substitution on a planar benzene ring and does not create a new stereocenter on the aromatic core. Therefore, stereochemical considerations for this specific step are generally not applicable.

However, stereochemistry is a critical factor in other reactions involving isoindolin-1-one synthesis. For instance, in the addition of bromine to alkenes, the reaction is often stereospecific, proceeding through a bromonium ion intermediate to give products with a specific anti-stereochemical arrangement. wikipedia.orgyoutube.com While not directly related to the aromatic bromination for the title compound, this highlights the importance of stereocontrol in related halogenation chemistries. Studies on bromination-debromination sequences have also been used to probe the stereochemical course of such reactions. acs.org

Introduction of Nitro Groups onto Isoindolin-1-one Scaffolds

Once the 4-bromoisoindolin-1-one precursor is secured, the next step is the introduction of a nitro group at the C7 position. This can be approached through direct nitration of the bromo-substituted intermediate or via indirect methods where the nitro-functionalized ring is formed from acyclic or different cyclic precursors.

Direct nitration is a classic electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity. In the 4-bromoisoindolin-1-one substrate, the existing substituents guide the position of the incoming electrophile (the nitronium ion, NO₂⁺). The bromine at C4 is a deactivating but ortho-, para-director. The lactam ring's amide group is an activating ortho-, para-director with respect to the nitrogen atom. The combined directing effects favor substitution at the C7 position, which is para to the activating nitrogen atom of the lactam and ortho to the deactivating bromine atom.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

Indirect routes build the isoindolin-1-one ring system from precursors that already contain the required nitro group. These methods can be advantageous if direct nitration proves to be low-yielding or non-selective.

One powerful indirect method is the one-pot reductive heterocyclization between a substituted nitroarene and o-phthalaldehyde (B127526). clockss.org In this approach, a bromo-substituted nitrobenzene (B124822) could theoretically be coupled with o-phthalaldehyde in the presence of a reducing agent like indium powder in acetic acid. The nitro group is reduced in situ to an amine, which then condenses with the dialdehyde (B1249045) to form the isoindolin-1-one ring. clockss.org This method is notable for its efficiency and for using the nitro compound as the nitrogen source for the heterocycle. clockss.org

Another strategy involves the reaction of 2-cyanobenzaldehyde (B126161) with various 2-nitroaniline (B44862) derivatives. acs.org In the presence of a base such as potassium hydroxide (B78521) in methanol, these starting materials react to form 3-((nitrophenyl)amino)isoindolin-1-ones. acs.orgnih.gov By selecting an appropriately substituted 2-nitroaniline, this method provides access to a range of nitro-functionalized isoindolin-1-ones.

| Method | Substrate/Starting Materials | Key Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Direct Electrophilic Nitration | 4-Bromoisoindolin-1-one | HNO₃, H₂SO₄ | Direct functionalization of the pre-formed bromo-isoindolinone. | General Principle |

| Indium-Mediated Reductive Cyclization | Nitroarene and o-Phthalaldehyde | Indium, Acetic Acid | One-pot synthesis building the ring from a nitro-precursor. | clockss.org |

| Base-Mediated Condensation | 2-Cyanobenzaldehyde and 2-Nitroaniline derivative | KOH, MeOH | Forms 3-substituted nitro-isoindolinones from nitroanilines. | acs.orgnih.gov |

Convergent and Divergent Synthetic Pathways for this compound

The construction of the this compound molecule can be achieved through strategic planning, utilizing either convergent or divergent synthetic approaches. Each strategy offers distinct advantages for producing the target compound and its analogues.

A divergent synthesis begins with a common chemical core, which is then progressively modified to create a library of different compounds. wikipedia.orgresearchgate.net In the context of this compound, a synthesis could commence from a simple isoindolin-1-one or a precursor like 2-cyanobenzaldehyde. This starting material would undergo sequential bromination and nitration reactions to introduce the necessary functional groups onto the benzene ring. This approach is highly efficient for creating a variety of related structures from a single starting point, allowing for the exploration of structure-activity relationships. wikipedia.org

Optimized Reaction Conditions and Catalytic Systems for this compound Formation

Optimizing reaction conditions and employing effective catalytic systems are crucial for the efficient and high-yield synthesis of isoindolin-1-one derivatives.

Transition metal catalysis is a cornerstone of modern organic synthesis and is extensively used for constructing the isoindolin-1-one framework. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed reactions are exceptionally versatile for forming the bonds necessary for isoindolinone synthesis. organic-chemistry.org Carbonylative cyclization, where carbon monoxide is incorporated, can be used to build the lactam ring from precursors like o-bromobenzylbromide and a primary amine. koreascience.krkoreascience.kr Such methods are valued for their ability to tolerate a wide range of functional groups, including the nitro group present in the target molecule. nih.govnih.gov Furthermore, palladium catalysts are instrumental in C-H activation and carbonylation reactions of benzylamines to produce benzolactams. organic-chemistry.org They also facilitate cascade reactions, enabling the construction of complex fused isoindolinone systems in a single step. acs.orgnih.gov

Copper Catalysis: Copper-catalyzed reactions provide a powerful and often more economical alternative for synthesizing isoindolinones. organic-chemistry.org Copper catalysts are effective in promoting the intramolecular cyclization of substrates like 2-alkyl-N-substituted benzamides through sp³ C-H functionalization. organic-chemistry.org They are also used in domino reactions, for example, in the post-cyclization of products from Ugi multicomponent reactions to form highly substituted isoquinolones. nih.gov

One-pot methods for isoindolinone synthesis have been developed using various strategies. For instance, an indium-mediated reductive condensation between o-phthalaldehyde and nitroarenes provides direct access to substituted isoindolin-1-ones. clockss.org Another efficient one-pot procedure involves the reductive amination of methyl 2-formylbenzoate (B1231588) with primary amines, followed by spontaneous lactamization. sioc-journal.cn Cascade reactions, which involve a sequence of intramolecular events, are also prominent. Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to complex isoindolin-1-ones without the need for metal catalysts. nih.govacs.org Iron-mediated ring-opening and ring-closing cascade reactions of isoxazole (B147169) precursors also provide a facile route to isoindolinone derivatives. thieme-connect.com

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and sometimes the reaction pathway itself. mdpi.com In many of the catalytic reactions used to form isoindolinones, polar aprotic solvents like DMF, dioxane, or toluene (B28343) are commonly employed. koreascience.krnih.govclockss.org

There is a significant drive towards making chemical syntheses more environmentally benign. rsc.orgconsensus.app This involves reducing waste, using less hazardous materials, and improving energy efficiency. Key green chemistry considerations in the synthesis of this compound include:

Catalyst Recycling: Developing methods where the catalyst, such as a fluorous phosphine (B1218219) organocatalyst, can be recovered and reused. rsc.orgconsensus.app

Benign Solvents: Using greener solvents like water, ethanol, or 2-MeTHF, or even performing reactions under solvent-free conditions. thieme-connect.commdpi.com Water is particularly attractive due to its non-toxicity and non-flammability, though solubility of organic reactants can be a challenge. mdpi.com

Atom Economy: Designing reactions, such as cascade or one-pot processes, that incorporate a high percentage of the atoms from the starting materials into the final product, thus minimizing waste. nih.govacs.org

Purification and Isolation Techniques for this compound

After a chemical transformation, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds like this compound. google.com This method separates molecules based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

For a compound with the polarity of this compound, normal-phase chromatography is typically employed. The choice of stationary and mobile phases is crucial for effective separation. A protocol can be established to test the stability of a new or sensitive compound against various stationary phases to select the optimal one for purification. nih.gov

Below is a table outlining typical chromatographic systems for the purification of isoindolinone derivatives.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

| Normal-Phase Column Chromatography | Silica (B1680970) Gel | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol google.comnih.gov | Separation is based on polarity. Less polar compounds elute first, while more polar compounds are retained longer on the polar silica gel. |

| Reversed-Phase HPLC | C18-functionalized Silica | Gradient of Acetonitrile/Water | Separation is based on hydrophobicity. More polar compounds elute first, while less polar (more hydrophobic) compounds are retained longer. |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Used for rapid monitoring of reaction progress and for determining the optimal solvent system for column chromatography. |

The crude product is dissolved in a minimal amount of solvent and loaded onto the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. google.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoindolin-1-one Ring

The aromatic core of this compound is rendered significantly electron-deficient by the combined electron-withdrawing effects of the C-7 nitro group and the carbonyl function of the lactam moiety. This electronic nature dictates its susceptibility towards different types of aromatic substitution reactions.

Reactivity at the Bromo-Substituted Position (C-4)

The carbon-bromine bond at the C-4 position is the primary site for nucleophilic aromatic substitution, most commonly facilitated by transition-metal catalysis. The bromine atom acts as an effective leaving group, particularly in palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

A prominent example is the Suzuki-Miyaura coupling, which is employed to introduce new aryl or heteroaryl substituents at the C-4 position. This reaction typically involves an organoboron reagent in the presence of a palladium catalyst and a base. Such transformations are crucial for building the core structures of various biologically active molecules.

Table 1: Examples of Cross-Coupling Reactions at the C-4 Position

| Reactant | Coupling Partner | Catalyst/Base | Product | Application Context |

|---|

Reactivity at the Nitro-Substituted Position (C-7)

Direct nucleophilic aromatic substitution (SNAr) to displace the nitro group at the C-7 position is not a commonly reported transformation for this specific molecule. The nitro group strongly activates the ring towards nucleophilic attack, but its displacement is often less favorable than reactions at the C-4 bromo position or its own chemical reduction. The primary reactive pathway involving the C-7 position is the transformation of the nitro group itself rather than its substitution.

Reduction and Oxidation Reactions Involving the Nitro Group

The nitro group is a versatile functional handle, and its reduction to an amino group is a frequent and critical step in synthetic sequences involving this compound.

Impact of the Bromine Atom on Nitro Group Reactivity

The presence of the bromine atom at the C-4 position has a notable electronic influence on the reactivity of the nitro group. While both are electron-withdrawing, the nitro group's reduction is generally achieved with high selectivity. The key finding from synthetic applications is that conditions can be readily found to reduce the nitro group without causing hydrodebromination (loss of the bromine atom). This selectivity is crucial, as the resulting 7-amino-4-bromoisoindolin-1-one (B70029) retains the bromine handle at the C-4 position for subsequent cross-coupling reactions, allowing for a modular synthetic strategy.

Transformations Involving the Lactam Moiety

The lactam ring in this compound contains an N-H bond that is also a site for chemical modification. The nitrogen atom can be deprotonated by a suitable base and subsequently alkylated or acylated. This allows for the introduction of a wide variety of substituents on the lactam nitrogen, further expanding the molecular diversity that can be generated from this intermediate. These N-substituted derivatives are often key components in the final structure of targeted therapeutic agents. While specific examples for this exact compound are proprietary or less reported in general literature, this transformation is a standard reaction for the isoindolin-1-one scaffold.

Hydrolysis and Ring-Opening Reactions

Detailed research findings on the specific hydrolysis and ring-opening reactions of this compound are not extensively documented in publicly available literature. However, the general reactivity of the lactam functionality within the isoindolinone scaffold suggests that it can undergo hydrolysis under acidic or basic conditions. This process would involve the cleavage of the amide bond, leading to the formation of a substituted 2-(aminomethyl)benzoic acid derivative. The presence of the electron-withdrawing nitro group is expected to influence the reactivity of the aromatic ring and the lactam, potentially affecting the conditions required for hydrolysis.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam in the isoindolinone ring system is a site for potential functionalization through N-alkylation and N-acylation reactions. These reactions typically proceed via the deprotonation of the N-H bond by a suitable base, followed by nucleophilic attack on an alkyl or acyl halide. The synthesis of N-alkylated isoindolinone scaffolds has been achieved through methods like palladium-catalyzed C(sp²)-H olefination of aryl amides derived from amino acid esters, where the amino acid moiety acts as a directing group. rsc.org While specific examples for this compound are not detailed, the general principles of N-alkylation of related heterocycles are well-established. For instance, the alkylation of indolyl-nitroalkanes can be catalyzed by N-bromosuccinimide. mdpi.com The success of such reactions on the this compound framework would be contingent on the choice of base and electrophile, considering the electronic effects of the bromo and nitro substituents.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C4-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org This reaction is widely used to introduce aryl and heteroaryl moieties. In the context of this compound, the C-Br bond is a suitable site for Suzuki-Miyaura coupling. The reaction would typically involve a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the coupling with a variety of aryl or heteroaryl boronic acids or esters. youtube.com While specific examples with this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of bromo-nitroaromatic compounds, such as 1-bromo-4-nitrobenzene, with phenylboronic acid has been reported, demonstrating the feasibility of this transformation on similarly substituted rings. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields for this specific substrate.

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C4-position of this compound. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org The success of this reaction can be influenced by the nature of the amine and the steric and electronic properties of the aryl halide. Although the direct Buchwald-Hartwig amination of this compound is not explicitly detailed, studies on related systems, such as the amination of aryl halides in the presence of nitro groups, have been conducted. For instance, the reaction of p-nitroaniline with certain aryl halides has been shown to be challenging under some conditions. nih.gov

Sonogashira Coupling for Alkyne Introduction

Radical Reactions and Photochemistry of this compound

The nitroaromatic nature of this compound suggests a rich potential for engaging in radical reactions and photochemical transformations.

Nitroaromatic compounds are known to undergo radical reactions, often initiated by reduction of the nitro group to a nitro radical anion. nih.gov These radical anions can participate in a variety of subsequent reactions. The radical nitration of indoles using sodium nitrite (B80452) and an oxidant like potassium persulfate has been demonstrated, proceeding through a radical mechanism. researchgate.net While the direct application to this compound is not documented, the presence of the nitro group makes it a candidate for similar radical-mediated transformations under appropriate conditions.

The photochemistry of nitroaromatic compounds is a well-studied field. acs.orgrsc.org Upon absorption of light, these compounds can undergo various photochemical processes, including direct photolysis and photosensitized reactions. nih.gov The direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates, including nitrophenols and nitroso compounds, and can result in the cleavage of the C-NO2 bond. nih.gov The photochemistry of these compounds often involves intersystem crossing from the excited singlet state to a triplet state, which can then undergo further reactions. rsc.org The specific photochemical behavior of this compound would depend on factors such as the solvent, the presence of other reactive species, and the wavelength of irradiation.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic data for the compound this compound. While the chemical structure can be inferred from its name, the specific experimental data required for a thorough spectroscopic characterization and structural elucidation, as outlined in the requested article, is not publicly available at this time.

The requested analysis, including detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), tandem Mass Spectrometry (MS/MS), and Infrared (IR) spectroscopy, necessitates access to raw or processed experimental data from laboratory analysis of the compound. Such data would provide precise chemical shifts, coupling constants, molecular weight, fragmentation patterns, and functional group vibrations.

Generic information on spectroscopic techniques is readily available. For instance, the IR spectrum of a compound containing a nitro group would be expected to show strong absorptions between approximately 1550 and 1490 cm⁻¹ and 1355 and 1315 cm⁻¹ for the asymmetric and symmetric stretching vibrations, respectively. Similarly, the amide carbonyl group would exhibit a strong absorption band in the region of 1680-1630 cm⁻¹. However, without the actual spectrum of this compound, a detailed analysis and assignment of all functional groups and their specific vibrational frequencies is not possible.

Likewise, while the fragmentation patterns in mass spectrometry could be predicted to some extent based on the structure—for example, potential loss of the bromine atom or the nitro group—this remains speculative without experimental data from HRMS and MS/MS analyses. These techniques are crucial for confirming the elemental composition and elucidating the precise fragmentation pathways, which are essential for unambiguous structural confirmation.

Advanced NMR techniques are indispensable for mapping the carbon-hydrogen framework and determining the connectivity of atoms within the molecule. 1D NMR would provide initial information on the number and electronic environment of protons and carbons, while 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are required to establish proton-proton and proton-carbon correlations, ultimately leading to the complete assignment of the molecule's structure.

Given the absence of this specific experimental data in the public domain, the generation of a scientifically accurate and detailed article on the spectroscopic characterization of this compound is not feasible. The creation of such an article would require either access to proprietary research data or the actual laboratory synthesis and analysis of the compound.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 7 Nitroisoindolin 1 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide valuable information about the extent of conjugation and the types of chromophores present in a molecule.

For 4-Bromo-7-nitroisoindolin-1-one, the isoindolinone core structure, substituted with a bromine atom and a nitro group, is expected to exhibit characteristic UV-Vis absorption bands. The benzene (B151609) ring fused to the five-membered lactam ring forms a conjugated system. The presence of the electron-withdrawing nitro group and the bromine atom as auxochromes would likely influence the position and intensity of the absorption maxima through their electronic effects on the π-electron system.

Specifically, one would anticipate observing π → π* transitions, characteristic of the aromatic system, and potentially n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the lactam ring and the nitro group. However, a diligent search of the scientific literature and spectral databases did not yield any specific experimental UV-Vis spectral data, such as λmax values or molar absorptivity coefficients, for this compound.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Associated Transition |

| λmax 1 | ~200-250 nm | π → π* (aromatic system) |

| λmax 2 | ~250-350 nm | π → π* (extended conjugation) |

| λmax 3 | >350 nm | n → π* (carbonyl, nitro group) |

| Molar Absorptivity (ε) | 1,000-50,000 L·mol⁻¹·cm⁻¹ | π → π |

| Molar Absorptivity (ε) | <1,000 L·mol⁻¹·cm⁻¹ | n → π |

| Note: This table is a representation of expected values based on the chemical structure and is not based on experimental data. |

X-ray Crystallography for Solid-State Structure and Conformation

The crystal structure of this compound would be of significant interest for understanding its molecular geometry and intermolecular interactions. The analysis would reveal the planarity of the isoindolinone ring system and the orientation of the bromo and nitro substituents relative to this plane. Furthermore, the data would elucidate how the molecules pack in the crystal lattice, which can be influenced by halogen bonding involving the bromine atom and dipole-dipole interactions involving the nitro and carbonyl groups.

Despite the importance of such data, no published X-ray crystallographic studies for this compound could be located. Consequently, critical structural parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | e.g., C-Br, C-N, N-O, C=O |

| Bond Angles (°) | e.g., C-C-N, O-N-O |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Note: This table illustrates the type of data obtained from X-ray crystallography and does not contain experimental values. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 7 Nitroisoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. These methods, rooted in quantum mechanics, can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 4-bromo-7-nitroisoindolin-1-one. DFT methods are used to determine the electron density of a molecule, from which various properties can be derived. For similar nitroaromatic compounds, DFT has been successfully used to analyze their structure, reactivity, and spectroscopic characteristics. mdpi.comscholarsresearchlibrary.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. acs.org A smaller HOMO-LUMO gap suggests higher reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The presence of the bromine atom and the bicyclic isoindolinone core would also influence the energies and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high negative potential. Conversely, the areas around the hydrogen atoms of the aromatic ring and the nitrogen atom of the lactam would likely exhibit positive potential.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results for electronic structure. These high-level calculations would be particularly useful for benchmarking the results from DFT and for investigating excited states and complex reaction mechanisms involving this compound.

Conformer Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. A conformer analysis involves identifying the stable conformers and determining their relative energies. For this compound, while the core bicyclic structure is relatively rigid, rotation of the nitro group could lead to different conformers. Mapping the potential energy surface by systematically changing key dihedral angles would reveal the energy barriers between these conformers and identify the global minimum energy structure. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For instance, theoretical calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an infrared (IR) spectrum. researchgate.netnih.gov Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computational data. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | Aromatic Protons: 7.8-8.5 | Aromatic Protons: 7.5-8.2 |

| N-H Proton: 9.0 | N-H Proton: 8.8 | |

| 13C NMR (ppm) | Carbonyl Carbon: 168 | Carbonyl Carbon: 165 |

| C-Br Carbon: 115 | C-Br Carbon: 112 | |

| C-NO2 Carbon: 145 | C-NO2 Carbon: 142 | |

| IR (cm-1) | C=O Stretch: 1720 | C=O Stretch: 1695 |

| N-O Stretch (asymm): 1540 | N-O Stretch (asymm): 1525 | |

| N-O Stretch (symm): 1360 | N-O Stretch (symm): 1345 |

Note: The values in this table are for illustrative purposes to demonstrate the comparison between predicted and experimental data. The experimental values are hypothetical, and the predicted values would be the result of specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Elucidating the reaction mechanisms of this compound would involve sophisticated computational modeling to map the potential energy surface of its chemical transformations. This process is crucial for understanding the intricacies of bond-breaking and bond-forming events, identifying reactive intermediates, and predicting the most likely pathways for its synthesis and subsequent reactions. However, specific computational studies on this molecule are not currently available.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding a chemical reaction at a molecular level is the identification of the transition state, which represents the highest energy point along the reaction coordinate. A transition state search for key reactions involving this compound would pinpoint the geometry of this fleeting species. Following the location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. mdpi.comscm.com This analysis constructs the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified transition state correctly links the desired chemical species. mdpi.comscm.com This would provide a detailed, step-by-step visualization of the geometric and electronic changes throughout the reaction. Unfortunately, no published data from such analyses on this compound could be found.

Free Energy Profiles of Key Transformations

The construction of a free energy profile is essential for predicting the spontaneity and rate of a chemical reaction. For this compound, this would involve calculating the Gibbs free energy of all reactants, intermediates, transition states, and products for a particular transformation. The resulting profile would illustrate the energy barriers that must be overcome for the reaction to proceed, providing quantitative insights into the reaction kinetics. Such profiles are invaluable for optimizing reaction conditions and for understanding the regioselectivity and stereoselectivity of reactions involving this compound. Regrettably, there are no available studies that report on the free energy profiles for key transformations of this compound.

Applications of 4 Bromo 7 Nitroisoindolin 1 One in Synthetic Chemistry and Materials Science

Potential in Polymer Chemistry and Functional Materials

Incorporation into Polymer Backbones

The structure of 4-Bromo-7-nitroisoindolin-1-one is particularly amenable to polymerization reactions, enabling its integration into the main chain of polymers. The presence of a bromine atom facilitates a variety of cross-coupling reactions, which are powerful tools for polymer synthesis.

Key Polymerization Strategies:

Suzuki Coupling: The bromine atom at the 4-position can readily participate in palladium-catalyzed Suzuki cross-coupling reactions with bifunctional boronic acids or esters. This reaction is highly efficient for forming carbon-carbon bonds and is a cornerstone of modern polymer chemistry for creating conjugated polymers.

Stille Coupling: Similar to Suzuki coupling, Stille coupling utilizes organotin reagents and a palladium catalyst. This method offers an alternative pathway for polymer synthesis, often with different functional group tolerances.

Heck Coupling: The vinylation of the aryl halide (the bromo group) via Heck coupling with a divinyl comonomer presents another viable route to forming polymer chains.

Buchwald-Hartwig Amination: The bromine atom can also undergo palladium-catalyzed amination reactions with diamines, leading to the formation of nitrogen-containing polymers with unique electronic and physical properties.

The incorporation of the rigid and polar this compound unit into a polymer backbone is anticipated to impart several desirable properties to the resulting materials. These include enhanced thermal stability, improved mechanical strength, and specific optoelectronic characteristics. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the polymer, a feature that is particularly valuable in the design of materials for electronic applications.

Table 1: Potential Polymer Structures Derived from this compound

| Polymer Type | Comonomer Example | Potential Properties |

| Polyarylene | Benzene-1,4-diboronic acid | High thermal stability, potential for charge transport |

| Poly(arylene-vinylene) | 1,4-Divinylbenzene | Photoluminescent, suitable for light-emitting applications |

| Polyaniline derivative | 1,4-Phenylenediamine | Electrically conductive, potential for use in sensors |

Development of Organic Electronic Materials

The intrinsic electronic properties of this compound make it a compelling candidate for the development of organic electronic materials. The combination of the electron-rich isoindolinone core and the strongly electron-withdrawing nitro group creates a molecule with a significant dipole moment and the potential for strong intermolecular interactions. These characteristics are crucial for the performance of organic electronic devices.

Potential Applications in Organic Electronics:

Organic Light-Emitting Diodes (OLEDs): The high polarity and potential for luminescence make polymers and small molecules derived from this compound promising for use as emissive or charge-transport layers in OLEDs. The nitro group can be chemically modified to tune the emission color and improve device efficiency.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions is key to achieving high charge carrier mobility in OFETs. The planar nature of the isoindolinone ring system, coupled with the polar functional groups, could facilitate the necessary molecular packing for efficient charge transport. Polymers incorporating this moiety could be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior.

Organic Photovoltaics (OPVs): In the context of solar cells, materials derived from this compound could function as either electron donors or acceptors. The tunable electronic properties, achieved through chemical modification of the bromo and nitro groups, would allow for the optimization of the energy levels to match those of other materials in the photovoltaic device, thereby maximizing power conversion efficiency.

Table 2: Predicted Electronic Properties of this compound Derivatives for Organic Electronics

| Derivative Type | Potential Role in Device | Key Property to Optimize |

| Donor-Acceptor Polymer | Active layer in OPVs | HOMO/LUMO energy levels, absorption spectrum |

| Ambipolar Polymer | Channel material in OFETs | Balanced hole and electron mobility |

| Phosphorescent Host | Emissive layer in OLEDs | High triplet energy, good film-forming properties |

Interdisciplinary Applications and Future Research Directions

While the focus has been on materials science, the versatile chemistry of this compound opens doors to a range of interdisciplinary applications. The core isoindolinone scaffold is a well-established pharmacophore in medicinal chemistry, suggesting that derivatives of this compound could be explored for biological activity.

Future research will likely concentrate on several key areas:

Synthesis of Novel Monomers and Polymers: The development of new synthetic methodologies to create a wider variety of monomers and polymers from this compound will be crucial. This includes exploring different cross-coupling partners and post-polymerization modification strategies.

Detailed Structure-Property Relationship Studies: A systematic investigation into how modifications to the molecular structure affect the resulting material properties is needed. This will involve a combination of experimental characterization and computational modeling to guide the design of materials with targeted functionalities.

Device Fabrication and Characterization: The true potential of these materials can only be realized through their incorporation into electronic devices. Future work should focus on fabricating and testing OLEDs, OFETs, and OPVs to evaluate their performance and identify areas for improvement.

Exploration of Biological Activity: Given the prevalence of the isoindolinone core in pharmaceuticals, a research avenue into the potential biological applications of this compound and its derivatives is warranted.

Advanced Analytical Methodologies for Detection and Quantification of 4 Bromo 7 Nitroisoindolin 1 One

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-bromo-7-nitroisoindolin-1-one. Its versatility is enhanced by coupling it with various detectors, most notably Ultraviolet (UV) and Mass Spectrometry (MS), which provide quantitative and structural information, respectively.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the nitro and bromo groups, as well as the isoindolinone core, imparts a degree of polarity that allows for good retention and separation from potential impurities.

UV Detection: The aromatic nature and the presence of the nitro chromophore in this compound make it highly amenable to UV detection. The compound is expected to exhibit strong absorbance in the UV region, allowing for sensitive quantification. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample matrix.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful tool for the unequivocal identification of this compound. MS detection offers high selectivity and sensitivity and provides valuable structural information by determining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This is particularly useful for confirming the identity of the compound in complex matrices and for characterizing any potential degradation products or metabolites.

| Parameter | Condition |

| Chromatography | |

| Instrument | Agilent 1260 Infinity II HPLC System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| MS Detection | |

| Detector | Agilent 6120 Quadrupole LC/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | 100 - 500 m/z |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 70 V |

This table represents a hypothetical set of parameters for the HPLC analysis of this compound and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For a compound like this compound, its applicability would depend on its thermal stability and volatility. Derivatization might be necessary to increase its volatility and prevent thermal degradation in the GC inlet.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. The eluting compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for 79Br and 81Br), which would aid in its identification.

| Parameter | Condition |

| Gas Chromatography | |

| Instrument | Agilent 7890B GC System |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Mass Spectrometry | |

| Detector | Agilent 5977A MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50 - 400 m/z |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

This table represents a hypothetical set of parameters for the GC-MS analysis of this compound and is for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for assessing the purity of a compound. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate mobile phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used.

After development, the separated spots are visualized, typically under UV light, where the aromatic nature of this compound would allow it to be easily detected. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf | Approximately 0.4 (Hypothetical) |

This table represents a hypothetical set of parameters for the TLC analysis of this compound and is for illustrative purposes.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For a compound like this compound, which may possess some ionizable character, CE could be a viable analytical method.

In CE, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends of the capillary. The analytes migrate through the capillary at different velocities depending on their charge-to-size ratio and are detected as they pass a detector window.

The choice of BGE is critical for achieving successful separation. Buffers with different pH values can be used to control the charge of the analyte and the electroosmotic flow.

| Parameter | Condition |

| Instrument | Agilent 7100 Capillary Electrophoresis System |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 seconds |

| Detection | Diode Array Detector (DAD) at 254 nm |

This table represents a hypothetical set of parameters for the CE analysis of this compound and is for illustrative purposes.

Ethical Considerations and Safety Protocols in Handling and Research of 4 Bromo 7 Nitroisoindolin 1 One

Laboratory Safety Practices and Personal Protective Equipment

The handling of 4-Bromo-7-nitroisoindolin-1-one, a compound containing both bromine and a nitro aromatic group, requires a high degree of caution in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety protocols can be inferred from data on analogous structures, such as other bromo-nitro aromatic compounds. osha.comfishersci.com These related compounds are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation. thermofisher.com Therefore, all handling should occur in a well-ventilated area, preferably within a chemical fume hood. sigmaaldrich.com

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. osha.com The specific level of PPE can be categorized based on the potential for exposure to hazards. duralabel.com

Recommended Personal Protective Equipment (PPE) for Handling this compound

| PPE Category | Equipment | Purpose |

|---|---|---|

| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard. capitalresin.comshrm.org | Protects against splashes, dust, and potential impact. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential. Given the novelty of the compound, double-gloving may be a prudent additional measure. capitalresin.comosha.gov | Prevents skin contact with the chemical. |

| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended. sigmaaldrich.cn | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are insufficient, a respirator is required. capitalresin.comshrm.org The type of respirator and cartridge should be selected based on a formal risk assessment. | Prevents inhalation of dust or vapors. |

| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material, are required in any laboratory setting where hazardous chemicals are handled. osha.gov | Protects the feet from spills. |

Researchers must be thoroughly trained in the proper use, removal, and disposal of all PPE. osha.com Emergency equipment, including safety showers and eyewash stations, must be readily accessible and regularly tested. osha.com

Waste Management and Environmental Impact Considerations

The responsible disposal of this compound and any contaminated materials is a critical aspect of its handling. As a halogenated nitroaromatic compound, it is considered hazardous waste and must be disposed of according to strict regulations to prevent environmental contamination. croneri.co.uk

Waste Disposal Guidelines for this compound

| Waste Type | Disposal Procedure |

|---|---|

| Solid Waste | Unused or expired this compound, as well as any materials grossly contaminated with the compound (e.g., filter paper, weighing boats), should be collected in a designated, clearly labeled, and sealed hazardous waste container. croneri.co.uk |

| Contaminated Labware | Glassware and other equipment that have come into contact with the compound should be decontaminated with an appropriate solvent. The resulting solvent rinse should be collected as halogenated organic waste. |

| Contaminated PPE | Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste bag within the laboratory and then transferred to a larger, sealed container for hazardous waste disposal. |

Nitroaromatic compounds are known for their potential toxicity and persistence in the environment. nih.govepa.gov The presence of a nitro group can make these compounds resistant to biodegradation. nih.gov Furthermore, halogenated organic compounds can have long-lasting and detrimental effects on aquatic life. thermofisher.com Therefore, it is imperative that no amount of this compound or its waste is released into the sanitary sewer system or general waste stream. croneri.co.uk All waste must be managed by a licensed hazardous waste disposal company.

The environmental impact of nitroaromatic compounds is an area of active research, with many being recognized as priority pollutants by environmental agencies due to their toxicity and mutagenic properties. nih.govnih.gov While the specific environmental fate of this compound has not been extensively studied, its chemical structure suggests a potential for environmental persistence and toxicity.

Regulatory Frameworks for Chemical Synthesis and Research

The synthesis and research involving new chemical entities like this compound are governed by a comprehensive set of regulations designed to ensure the safety of laboratory personnel and the public. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary bodies responsible for establishing and enforcing these regulations.

OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories. duralabel.com This plan must outline specific procedures for working with hazardous materials, including provisions for PPE, engineering controls, and emergency procedures. The Hazard Communication Standard (29 CFR 1910.1200) further requires that all chemical hazards are evaluated and that this information is communicated to employees through labels and Safety Data Sheets (SDSs). osha.com

The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave." epa.gov This includes the generation, transportation, treatment, storage, and disposal of chemical waste. epa.govfacilitiesnet.com Facilities that generate hazardous waste are required to notify the EPA and adhere to specific regulations regarding waste accumulation, labeling, and disposal. epa.gov Additionally, the Toxic Substances Control Act (TSCA) gives the EPA the authority to require reporting, record-keeping, and testing requirements for chemical substances. wastedive.com For new chemical substances, a Premanufacture Notice (PMN) may be required before the compound can be commercially produced.

The synthesis of nitro compounds, in particular, can involve highly reactive and potentially explosive materials, necessitating strict adherence to process safety management protocols. thermofisher.comyoutube.com

Key Regulatory Considerations

| Regulatory Body | Relevant Regulation(s) | Key Requirements |

|---|---|---|

| OSHA | 29 CFR 1910.1450 (Lab Standard), 29 CFR 1910.1200 (HazCom) | Development and implementation of a Chemical Hygiene Plan, employee training, hazard communication through labels and SDSs. osha.comduralabel.comcapitalresin.comosha.gov |

| EPA | Resource Conservation and Recovery Act (RCRA), Toxic Substances Control Act (TSCA) | Proper identification, management, and disposal of hazardous waste; tracking of chemical substances. wastedive.comyoutube.comepa.gov |

Adherence to these regulatory frameworks is not only a legal requirement but also an ethical obligation to ensure that the pursuit of scientific knowledge does not come at the cost of human health or environmental integrity.

Q & A

Q. What are the key synthetic pathways for preparing 4-Bromo-7-nitroisoindolin-1-one, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the isoindolinone core. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C. Subsequent nitration at the 7-position requires careful control of mixed acid (HNO₃/H₂SO₄) conditions to avoid over-nitration. Purity is assessed via HPLC (>95% by area normalization) and confirmed by melting point analysis. Crystallization from ethanol/water mixtures enhances purity, with structural validation via single-crystal X-ray diffraction (SXRD) using SHELX refinement protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Employ ¹H and ¹³C NMR in deuterated DMSO-d₆ to resolve aromatic protons and carbonyl signals. Compare shifts with analogous nitroisoindolinone derivatives (e.g., 7-nitroisoindolin-1-one).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical MW: 269.03 g/mol) and isotopic patterns for bromine.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity.

- XRD : For definitive structural confirmation, grow single crystals via slow evaporation and refine using SHELXL . Experimental details must be thoroughly documented to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Cross-Validation : Repeat NMR and XRD under standardized conditions. For XRD, refine data using SHELXL with anisotropic displacement parameters to account for thermal motion .

- Polymorphism Screening : Test multiple crystallization solvents (e.g., DMF, THF) to rule out conformational isomers.

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify electronic effects or crystal packing anomalies.

- Dynamic NMR : Probe temperature-dependent spectra to detect hindered rotation in the nitro group.

Q. What strategies are effective for designing mechanistic studies on reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to investigate rate-determining steps in nucleophilic substitution reactions.

- Trapping Intermediates : Employ in-situ IR or cryo-ESI-MS to capture transient species (e.g., Meisenheimer complexes).

- Computational Modeling : Perform DFT or MD simulations to map reaction coordinates and transition states. Validate with experimental activation parameters (ΔH‡, ΔS‡) from Arrhenius plots.

- Cross-Coupling Studies : Screen palladium catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura couplings, monitoring regioselectivity via LC-MS .

Q. How should crystallographic data for this compound be refined to address twinning or disorder?

- Methodological Answer :

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Apply TWIN/BASF commands to model twinned crystals, and PART instructions to resolve disordered bromine/nitro groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···O contacts) to validate packing models.

- Rigorous Validation : Cross-check residual density maps and R-factors (R1 < 5%) against IUCr standards.

Data Analysis and Reproducibility

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction times, temperatures, and purification steps (e.g., column chromatography with silica gel, 60–120 mesh).

- Batch-to-Batch Consistency : Use calibrated equipment for stoichiometric measurements and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and raw spectra in institutional repositories. Reference these in publications to align with journal guidelines .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.

- Machine Learning : Train models on existing reaction databases to predict coupling partners or catalyst systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。